molecular formula C21H14N2O7S B1221776 Calconcarboxylic acid CAS No. 3737-95-9

Calconcarboxylic acid

Cat. No.: B1221776
CAS No.: 3737-95-9
M. Wt: 438.4 g/mol
InChI Key: MVQBFZXBLLMXGS-UHFFFAOYSA-N
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Description

UV-Vis Absorption Spectroscopy (λₘₐₓ = 229 nm, 569–572 nm)

This compound exhibits distinct UV-Vis absorption bands due to its conjugated π-electron system. In aqueous or ethanolic solutions, it shows a primary absorbance peak at 229 nm , attributed to π→π* transitions within the aromatic rings. A secondary absorption band in the visible range (569–572 nm ) arises from n→π* transitions involving the azo group and adjacent electron-withdrawing substituents. This bathochromic shift to longer wavelengths is characteristic of azo dyes and is influenced by the solvent environment and pH. For example, in ethanol, the compound’s violet color corresponds to the 569–572 nm absorption, which is critical for its role as a metallochromic indicator in titrations.

Infrared Spectral Analysis of Functional Groups

Infrared (IR) spectroscopy confirms the presence of key functional groups in this compound. The broad O-H stretching vibration of the carboxylic acid and hydroxyl groups appears between 2500–3300 cm⁻¹ , typical of strongly hydrogen-bonded systems. The C=O stretch of the carboxylic acid group is observed near 1710 cm⁻¹ , slightly lowered from the typical 1760 cm⁻¹ due to hydrogen bonding in the dimeric form. The sulfonic acid group (-SO₃H) contributes a strong S=O asymmetric stretching band at 1180–1250 cm⁻¹ , while the azo (-N=N-) group exhibits a characteristic absorption near 1450–1600 cm⁻¹ . These spectral features align with the compound’s structural framework and have been validated against reference spectra.

Tautomerism and Resonance Stabilization Mechanisms

This compound exhibits azo-hydrazone tautomerism , a dynamic equilibrium between the azo form (-N=N-) and the hydrazone form (=N-NH-). In the hydrazone tautomer, the proton migrates from the hydroxyl group to the adjacent nitrogen, forming a conjugated system stabilized by resonance across the naphthalene rings. This tautomerism is pH-dependent: under acidic conditions, the hydrazone form predominates, while alkaline conditions favor the azo form.

Resonance stabilization further enhances the compound’s stability. The sulfonic acid group (-SO₃H) acts as a strong electron-withdrawing group, delocalizing electron density through the aromatic system and stabilizing the azo linkage. Additionally, the carboxylic acid group participates in resonance with the adjacent hydroxyl group, forming a conjugated system that extends across the naphthalene backbone. These interactions not only stabilize the molecule but also enhance its chromophoric properties, making it effective as an indicator in complexometric titrations.

Properties

IUPAC Name

3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O7S/c24-16-10-17(31(28,29)30)13-7-3-4-8-14(13)18(16)22-23-19-12-6-2-1-5-11(12)9-15(20(19)25)21(26)27/h1-10,24-25H,(H,26,27)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQBFZXBLLMXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063156
Record name 2,2'-Dihydroxy-4'-sulpho-1,1'-azonaphthalene-3-carboxylic acid
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Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3737-95-9
Record name Calconcarboxylic acid
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Record name Calconcarboxylic acid
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Record name Calconcarboxylic acid
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(2-hydroxy-4-sulfo-1-naphthalenyl)diazenyl]-
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Record name 2,2'-Dihydroxy-4'-sulpho-1,1'-azonaphthalene-3-carboxylic acid
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Record name Calconcarboxylic acid
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Preparation Methods

Diazotization Reaction

The diazotization step requires precise temperature control (0–5°C) to stabilize the reactive diazonium intermediate. A solution of 1-amino-2-naphthol-4-sulfonic acid is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl). The reaction is exothermic, necessitating ice baths to prevent premature decomposition. Excess nitrous acid is removed using sulfamic acid to avoid side reactions during coupling.

Coupling Reaction

The diazonium salt is subsequently coupled with 2-hydroxy-3-naphthoic acid in an alkaline medium (pH 8–10). Sodium hydroxide (NaOH) is typically employed to deprotonate the hydroxyl group of the naphthoic acid, enhancing its nucleophilicity. The reaction proceeds at 10–15°C to minimize byproduct formation, yielding this compound as a dark violet precipitate.

Key Parameters

  • Molar Ratio : 1:1 stoichiometry between diazonium salt and naphthoic acid.

  • Yield : 65–75% under optimal conditions.

  • Purity Challenges : Residual sodium salts and unreacted starting materials necessitate rigorous purification.

Sodium Salt Derivatization for Enhanced Solubility

A patent (CN103387523A) describes a modified synthesis of This compound sodium salt , which improves water solubility for analytical applications. This method substitutes 1-amino-2-naphthol-4-sulfonic acid with 1-naphthalenesulfonic acid, streamlining the process for industrial scalability.

Diazotization of 1-Naphthalenesulfonic Acid

1-Naphthalenesulfonic acid is diazotized in a copper sulfate catalyst solution (15.4 wt%) at ≤10°C. Hydrochloric acid (20%) is added incrementally to precipitate the diazonium salt, which is filtered and washed with dilute HCl.

Coupling and Neutralization

The diazonium salt is coupled with 2-hydroxy-3-naphthoic acid in a 20% NaOH solution. Post-coupling, the mixture is neutralized to pH 1–2 using hydrochloric acid, precipitating the sodium salt. Further purification involves dissolution in sodium carbonate, activated carbon treatment, and reprecipitation at pH 1–2.

Advantages Over Classical Method

  • Solubility : Sodium salt form dissolves readily in water, eliminating the need for organic solvents.

  • Magnesium Interference Mitigation : Stable endpoint detection in the presence of Mg²⁺ ions.

  • Yield Improvement : 80–85% due to reduced side reactions.

Purification and Stabilization Techniques

Crude this compound often contains impurities such as unreacted precursors and inorganic salts. The ChemicalBook database outlines a purification protocol using p-toluidinium salt recrystallization .

p-Toluidinium Salt Formation

The dye is dissolved in warm 20% aqueous methanol and treated with p-toluidine. The resulting p-toluidinium salt precipitates upon cooling, which is filtered and washed with cold methanol. This step removes hydrophilic impurities and residual metals.

Acid Recrystallization

The purified salt is refluxed in hot water, and hydrochloric acid is added to regenerate this compound. The product is crystallized at 4°C, yielding a high-purity (>98%) violet powder.

Critical Considerations

  • Temperature Sensitivity : Drying must occur below 50°C to prevent thermal decomposition.

  • Storage : Stable at room temperature in airtight containers, protected from light.

Comparative Analysis of Synthesis Routes

Parameter Classical Method Sodium Salt Method
Starting Material1-Amino-2-naphthol-4-sulfonic acid1-Naphthalenesulfonic acid
CatalystNoneCopper sulfate
Reaction Temperature0–15°C≤15°C
Yield65–75%80–85%
SolubilityLow in waterHigh in water
Magnesium CompatibilityModerateHigh

Modern Advancements and Challenges

Recent research has focused on nanomaterial composites incorporating this compound for enhanced adsorption properties. A 2017 study demonstrated its integration into polyacrylamide matrices for uranyl ion (UO₂²⁺) sequestration, achieving a maximum adsorption capacity of 0.079 mmol/g. While this application diverges from traditional synthesis, it underscores the compound’s versatility and potential for functionalization.

Persistent Challenges

  • Byproduct Management : Diazotization byproducts (e.g., nitrous oxide) require scrubbing systems.

  • Cost of Catalysts : Copper sulfate in the sodium salt method increases production costs.

  • pH Sensitivity : Coupling reactions demand strict pH control to avoid hydrolysis of the diazonium intermediate .

Chemical Reactions Analysis

Calconcarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and ethylenediaminetetraacetic acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Analytical Chemistry

Complexometric Titrations
Calconcarboxylic acid is extensively utilized in complexometric titrations for determining calcium ion concentrations. It forms a complex with calcium ions that changes color from blue to pink/red upon binding. This color change serves as a visual endpoint during titration with ethylenediaminetetraacetic acid (EDTA), which forms a more stable complex with calcium than this compound itself. The endpoint is observed at pH values between 12 and 14, making it effective in alkaline conditions .

Fluorescent Quenching Method
Recent studies have introduced a novel fluorescent quenching detection method using this compound for phosphoproteins in sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE). This method enhances sensitivity and specificity in detecting phosphoproteins, showcasing this compound's versatility beyond traditional applications .

Material Science

Polymeric Materials
Research has demonstrated the synthesis of composite polymeric materials by grafting this compound onto polyacrylamide structures. This modification significantly enhances the adsorptive properties of the polymer, allowing for improved removal of metal ions from solutions. The resulting material exhibits high adsorption capacity and selectivity, making it suitable for environmental remediation applications .

Environmental Applications

Wastewater Treatment
this compound has been investigated for its efficacy in removing contaminants from wastewater. A study highlighted the use of iron oxide-biochar nanocomposites loaded with Pseudomonas putida to simultaneously remove this compound, ammonium ions, and phosphate ions from pharmaceutical effluents. The nanocomposite demonstrated high removal rates due to its porous structure and the catalytic activity of immobilized bacteria, indicating potential applications in bioremediation .

Selective Extraction Techniques

Calcium Extraction
this compound is employed in selective extraction methods for calcium ions using tri-n-butyl phosphate as a solvent. Studies show that calcium can be effectively extracted and quantified using this compound at specific pH levels, demonstrating its utility in analytical procedures involving metal ion separation .

Summary Table of Applications

Application AreaDescriptionKey Findings
Analytical Chemistry Complexometric titrations for calcium determinationColor change from blue to pink/red indicates endpoint
Material Science Synthesis of grafted polymeric materialsEnhanced adsorption capacity for metal ions
Environmental Science Removal of contaminants from wastewaterHigh removal rates achieved using nanocomposites
Selective Extraction Calcium extraction using tri-n-butyl phosphateEffective extraction and quantification of calcium ions

Mechanism of Action

The mechanism of action of calconcarboxylic acid involves its ability to form stable complexes with metal ions. The azo group (-N=N-) in its structure allows it to bind to metal ions, forming colored complexes that can be easily detected. This property is particularly useful in complexometric titrations, where the formation of a colored complex indicates the presence of specific metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CCA belongs to the azo dye family and shares functional similarities with calmagite (H₂calm) and calcon (H₂calc), both used as metallochromic indicators. Key differences include:

Property Calconcarboxylic Acid (CCA) Calmagite Calcon
Chelating Groups Phenol-OH, imine-N, carboxylic acid Phenol-OH, azo-N, sulfonic acid Phenol-OH, azo-N
Metal Binding Ca²⁺, Mg²⁺, VO²⁺ Mg²⁺, Ca²⁺ Ca²⁺, transition metals
Molar Absorptivity 1.08 × 10⁴ L·mol⁻¹·cm⁻¹ at 560 nm ~1.5 × 10⁴ L·mol⁻¹·cm⁻¹ (Mg²⁺) ~1.0 × 10⁴ L·mol⁻¹·cm⁻¹ (Ca²⁺)
pH Range pH 10–12 pH 9–11 pH 8–10

Stability and Sensitivity

  • CCA: Requires stabilizers like triethanolamine or Tween-80 to enhance solution stability. Without additives, its ethanol solutions degrade rapidly .
  • Calmagite : Exhibits higher thermal stability but lower selectivity for Ca²⁺ in the presence of Mg²⁺ .
  • Calcon : Less sensitive to pH fluctuations but prone to interference from heavy metals .

Environmental Impact and Degradation

  • CCA : As an azo dye, it undergoes anaerobic degradation via azoreductase-mediated cleavage of the azo bond, producing aromatic amines. However, it persists in aerobic environments (water/soil persistence: HIGH) .
  • Reactive Dyes (e.g., Orange II): Faster hydrolysis in water but higher aquatic toxicity .
  • Disperse Dyes : More lipophilic, leading to bioaccumulation (unlike CCA, which has low partition coefficients) .

Toxicological Profile

Compound Acute Toxicity (Aquatic) Chronic Effects (Human) Regulatory Status
CCA Moderate (EC₅₀ > 100 mg/L) Asthma-like symptoms (RADS) Listed in TSCA, DSL
Acid Azo Dyes High (EC₅₀ < 10 mg/L) Carcinogenic metabolites Restricted in EU
Reactive Dyes Low (EC₅₀ > 100 mg/L) Non-toxic metabolites Unrestricted

Industrial and Research Utility

  • CCA : Preferred in calcium assays due to sharp endpoint detection (~95% recovery in spiked samples) .
  • Calmagite : Superior for magnesium determination in hard water analysis .
  • Anthracene Chrome Red A : Used in vanadium speciation but lacks CCA’s versatility in environmental applications .

Research Findings and Innovations

  • BSA Interaction : CCA binds to bovine serum albumin (BSA) via hydrophobic forces, mimicking cationic surfactants. This property is exploitable in drug delivery studies .
  • Wastewater Treatment: The P. putida/Fe₃O₄/biochar nanocomposite retains >80% CCA removal efficiency after five reuse cycles, outperforming activated carbon .
  • Photometric Detection : CCA’s decolorization by iodate in CTMAB micellar systems enables iodine quantification in table salt (LOD = 0.5 µg/25 mL) .

Biological Activity

Calconcarboxylic acid (CCA), also known as Patton and Reeder's Indicator, is an azo dye primarily used as a complexometric indicator in titrations for calcium ions. Its chemical structure includes a carboxylic acid group that plays a significant role in its biological interactions and applications. This article explores the biological activity of CCA, highlighting its properties, applications, and implications based on diverse research findings.

This compound has the IUPAC name 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid . The compound is characterized by:

  • Solubility : Soluble in water, sodium hydroxide, ethanol, and methanol.
  • Color Change : Exhibits a color change from blue to pink/red upon binding with calcium ions, which is crucial for its function as an indicator in titrations.
  • Melting Point : Approximately 300 °C, where it undergoes thermal decomposition .

The biological activity of CCA is primarily associated with its ability to form stable complexes with metal ions, particularly calcium. The mechanism can be summarized as follows:

  • Complex Formation : In an alkaline environment (pH 12-14), CCA forms a complex with calcium ions, resulting in a visible color change that signals the endpoint of a titration.
  • Stability of Complexes : The stability of the Ca-CCA complex is influenced by the presence of other ions like magnesium, which can interfere with the titration process if not adequately managed .

1. Indicator in Complexometric Titrations

This compound is widely used in analytical chemistry for determining calcium ion concentrations in various samples. Its ability to provide a clear visual endpoint makes it superior to other indicators like Eriochrome Black T .

2. Environmental Impact

Research has shown that CCA has acute health effects, including irritation of the skin and eyes, and potential long-term effects such as lung damage and carcinogenicity in aquatic organisms. This necessitates careful handling and treatment of wastewater containing CCA to mitigate environmental risks .

3. Bioremediation Studies

Recent studies have explored the use of microorganisms for the degradation of CCA in wastewater treatment processes. For instance, Pseudomonas putida has been shown to effectively remove CCA from industrial effluents when used in conjunction with iron oxide-biochar composites, achieving removal rates up to 82% . This highlights the potential for bioremediation strategies utilizing CCA.

Case Study: Interaction with Metal Ions

A study conducted on the interaction between CCA and cobalt sulfate demonstrated the formation of various stoichiometric complexes (1:1, 1:2) through conductometric measurements. This indicates that CCA can act as a ligand for multiple metal ions, influencing its applications in coordination chemistry .

Health Effects

Research indicates that exposure to CCA can lead to significant health risks. Inhalation may cause lung damage, while skin contact can result in inflammation. Long-term exposure has been linked to serious conditions such as pneumoconiosis and bladder cancer .

Data Table: Summary of Biological Activity

Property/Activity Details
SolubilityWater, sodium hydroxide, ethanol
Color ChangeBlue (free) → Pink/Red (Ca complex)
Melting Point~300 °C
Health RisksSkin irritation, lung damage, potential carcinogenic effects
Environmental ImpactToxic effects on aquatic life; requires treatment before discharge
Bioremediation PotentialEffective removal of CCA by Pseudomonas putida (up to 82% removal rate)

Q & A

Q. What are the critical steps in preparing calconcarboxylic acid triturate for calcium determination in complex matrices?

this compound triturate is prepared by mixing 1 part this compound with 99 parts sodium chloride. The reagent must be validated for sensitivity by dissolving 50 mg in a solution of 10 N NaOH and water, followed by sequential addition of magnesium sulfate and calcium chloride to confirm colorimetric responsiveness. This triturate is essential for assays like calcium glycerophosphate quantification, where precise color transitions (blue → violet → pure blue) indicate calcium binding .

Q. What precautions are necessary when handling this compound in laboratory settings?

Avoid contact with incompatible materials, including strong oxidizers, metal salts, and sulfides, which may produce toxic gases or explosive reactions. Storage should prioritize isolation from acids, aldehydes, and reducing agents. Personal protective equipment (PPE) such as gloves and respiratory protection is critical due to risks of respiratory sensitization (e.g., reactive airway dysfunction syndrome) .

Q. How does the biodegradation pathway of this compound differ between aerobic and anaerobic environments?

Under aerobic conditions, this compound exhibits persistence due to electron-withdrawing azo bonds resisting oxidative metabolism. In anaerobic environments, reductive cleavage of the azo bond occurs via azoreductases, producing aromatic intermediates that may undergo further mineralization. This dichotomy necessitates distinct experimental designs for environmental fate studies .

Advanced Research Questions

Q. How can researchers optimize spectrophotometric methods for calcium detection using this compound?

Key parameters include:

  • pH control : Maintain pH 12 for stable calcium-calconcarboxylic acid complex formation.
  • Reagent concentration : Use 0.1–0.2 mM this compound to avoid signal saturation.
  • Interference mitigation : Pre-treat samples with masking agents (e.g., EDTA for magnesium) or solid-phase extraction (e.g., TBP-loaded polyurethane foam) to isolate calcium .

Q. What experimental approaches resolve contradictions in biodegradation data for this compound?

Discrepancies arise from varying redox conditions in studies. A tiered approach is recommended:

  • Phase 1 : Conduct aerobic/anaerobic microcosm assays with LC-MS to track azo bond cleavage.
  • Phase 2 : Use isotopic labeling (e.g., ¹⁴C) to quantify mineralization rates in sediment-water systems.
  • Phase 3 : Validate findings with metagenomic analysis to identify microbial azoreductase activity .

Q. What factors influence this compound’s efficacy as a dispersant in electrophoretic deposition (EPD) of MnO₂-CNT composites?

this compound acts as a charging/dispersing agent by adsorbing onto MnO₂ nanoparticles and carbon nanotubes (CNTs). Critical factors include:

  • CCA concentration : 0.5–1.0 wt% ensures colloidal stability.
  • pH adjustment : Optimize zeta potential for uniform co-deposition.
  • Post-deposition analysis : Use FTIR and thermogravimetry to confirm composite integrity and CCA residue levels .

Q. How can researchers address spectral interference when using this compound in multi-ion matrices?

Implement methodological corrections such as:

  • Dual-wavelength detection : Measure absorbance at 570 nm (calcium complex) and 620 nm (background).
  • Standard addition method : Spiking known calcium increments to calibrate matrix effects.
  • Chemometric modeling : Partial least squares (PLS) regression to deconvolute overlapping signals from competing ions (e.g., Fe³⁺, Al³⁺) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calconcarboxylic acid
Reactant of Route 2
Reactant of Route 2
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